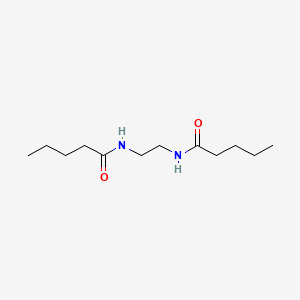

N,N'-Ethylenebispentanamide

Description

N,N'-Ethylenebispentanamide is a diamide compound characterized by an ethylenediamine backbone (H₂N-CH₂-CH₂-NH₂) where both amine groups are substituted with pentanamide moieties (-CO-(CH₂)₃-CH₃). Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.31 g/mol.

Properties

CAS No. |

54535-60-3 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N-[2-(pentanoylamino)ethyl]pentanamide |

InChI |

InChI=1S/C12H24N2O2/c1-3-5-7-11(15)13-9-10-14-12(16)8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

RPTHWMGVZGXIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NCCNC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pentanoylamino)ethyl]pentanamide typically involves the reaction of pentanoyl chloride with ethylenediamine, followed by the addition of another molecule of pentanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Pentanoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)pentanamide.

Step 2: N-(2-aminoethyl)pentanamide reacts with another molecule of pentanoyl chloride to form N-[2-(pentanoylamino)ethyl]pentanamide.

Industrial Production Methods

Industrial production of N-[2-(pentanoylamino)ethyl]pentanamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pentanoylamino)ethyl]pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N,N'-Ethylenebispentanamide":

N,N'-Ethylenebisacrylamide

- Pharmaceutical Industry Intermediate: N,N'-Ethylenebisacrylamide is used as an intermediate in the pharmaceutical industry .

- Catalysis: It can be used in the preparation of N,N'-dicinnamoyl-ethylenediamine using poly(N-octadecylacrylamide) as a catalyst .

- Hydrogels: N,N'-Ethylenebisacrylamide can be used in the synthesis of thermo-responsive hydrogel films for drug delivery .

- Polymer Crosslinking: It is used as a crosslinking agent in polyacrylamide gels .

N,N'-1,2-Ethanediylbis-(4-Hydroxy-Pentanamide)

- Biopolymer Synthesis: N,N'-1,2-ethanediylbis-(4-hydroxy-pentanamide) can be used as a precursor for the manufacture of biopolymers .

- Polyurethane Production: It can be polymerized with aliphatic and aromatic di-isocyanates to create novel polyurethanes .

N,N′-Ethylenebis-12-hydroxystearamide

- Plastics and Elastomers: N,N′-Ethylenebis-12-hydroxystearamide can function as a lubricant (both external and internal) and a plasticizer in plastics and elastomers .

General Applications of Nitrogen-Containing Molecules

- Therapeutic Applications: Nitrogen-containing heterocycles are used as building blocks for new drug candidates due to their ability to form hydrogen bonds with biological targets . They exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, and anti-microbial activities .

Case Studies in Health Research

- Health Curricula: Case studies are integrated into multiple units across health programs to encourage students to learn through different lenses while drawing on previously learned information .

- Skills Development: Case studies in health research and practice provide students with opportunities to develop skills in critical thinking, reflection, discourse, and clinical skills .

- Improved Patient Outcomes: Evidence-based practices (EBPs) have been linked to improved quality of care, patient safety, and positive clinical outcomes .

- Case selection: Cases should generally be chosen that have a high expected information gain . For example, outlier cases can reveal more information than the potentially representative case .

Mechanism of Action

The mechanism of action of N-[2-(pentanoylamino)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Features a para-phenylenediamine backbone with acetyl (-CO-CH₃) groups on both amines.

- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol) .

- Comparison :

- Backbone : Aromatic (phenylene) vs. aliphatic (ethylene) in N,N'-Ethylenebispentanamide.

- Substituents : Acetyl groups (shorter chains) vs. pentanamide (longer aliphatic chains).

- Solubility : The phenylenediamine backbone in N,N'-Diacetyl-1,4-phenylenediamine likely reduces water solubility compared to the ethylene-based structure of this compound.

Benzathine Benzylpenicillin (CAS 1538-09-6)

- Structure : Dibenzylethylenediamine salt of benzylpenicillin, where ethylenediamine is substituted with benzyl (-CH₂-C₆H₅) groups .

- Applications : Pharmaceutical salt form to prolong antibiotic action .

- Comparison: Functional Groups: Benzyl substituents (hydrophobic, aromatic) vs. pentanamide (hydrophobic, aliphatic). Role: Salt formation for drug delivery vs.

Propanamide Derivatives (e.g., CAS 88374-35-0)

- Structure : Propanamide (-CO-CH₂-CH₂-CH₃) attached to nitro-substituted aromatic amines .

- Applications : Intermediate in organic synthesis (e.g., nitroaniline derivatives).

- Comparison :

- Chain Length : Shorter propionamide vs. pentanamide in the target compound.

- Aromaticity : Nitroaromatic groups in Propanamide derivatives enhance electrophilicity, unlike the purely aliphatic this compound.

Data Table: Key Properties of Compared Compounds

Note: Properties of this compound are inferred due to lack of direct evidence.

Research Findings and Implications

- Thermal Stability : Ethylenediamine-based diamides (e.g., this compound) may exhibit higher thermal stability than aromatic counterparts due to flexible aliphatic backbones.

- Pharmacological Potential: Unlike N,N'-Diacetyl-1,4-phenylenediamine (restricted to lab use) , this compound’s structure could be explored for drug delivery systems, analogous to Benzathine salts .

Biological Activity

N,N'-Ethylenebispentanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound is characterized by its ethylene bridge connecting two pentanamide groups. This structure may influence its biological activity, particularly in terms of hydrophobicity and interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on N-alkyl betaines and dimethylamine oxides demonstrated pronounced antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was found to correlate with the length of the alkyl chain, suggesting that structural modifications could enhance activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| C(12) Betaine | 32 | S. aureus |

| C(16) Dimethylamine Oxide | 16 | E. coli |

Note: TBD indicates values that require further experimental validation specific to this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The relationship between chemical structure and biological effect can guide modifications to enhance efficacy. A comprehensive review of SAR analyses emphasizes the importance of hydrophobic interactions, chain length, and functional group positioning in determining the biological activity of amide compounds .

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

- Case Study on Alkyl Amides : A study investigated a series of alkyl amides similar to this compound, focusing on their cytotoxic effects against cancer cell lines. Results showed that specific alkyl chain lengths resulted in enhanced cytotoxicity, suggesting a potential therapeutic application in oncology .

- Single-Subject Research : Another approach utilized single-subject research designs to assess the efficacy of this compound in treating specific bacterial infections. This method provided insights into individualized responses to treatment, highlighting the compound's potential as a targeted antimicrobial agent .

Q & A

Q. How should sample size and replication be determined in studies involving this compound?

- Use power analysis to estimate sample size based on effect size and variability. Include at least three independent replicates to ensure statistical robustness .

- Predefine exclusion criteria to avoid bias in data interpretation .

Q. What ethical guidelines apply when using This compound in studies involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.